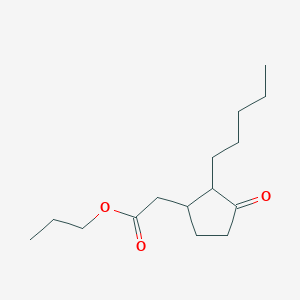

Prohydrojasmon racemate

Description

Properties

IUPAC Name |

propyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDFPNNPBMREIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870056 | |

| Record name | Propyl (3-oxo-2-pentylcyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158474-72-7 | |

| Record name | Propyl 3-oxo-2-pentylcyclopentaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158474-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl (3-oxo-2-pentylcyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Prohydrojasmon Racemate: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prohydrojasmon (B10787362) (PDJ) racemate, a synthetic analog of the plant hormone jasmonic acid (JA), has emerged as a significant plant growth regulator. Its application spans from enhancing fruit coloration and quality to bolstering plant defense mechanisms against biotic and abiotic stresses.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Prohydrojasmon racemate, with a focus on its signaling pathways, impact on gene expression, and quantifiable effects on plant physiology. This document is intended for researchers, scientists, and professionals involved in drug development and plant science.

Core Mechanism: Mimicry of Jasmonic Acid Signaling

This compound's primary mechanism of action lies in its structural and functional similarity to jasmonic acid, a key signaling molecule in plants.[1][3] Once absorbed, it is metabolized into jasmonic acid, thereby activating the JA signaling pathway.[4] This pathway is central to regulating a wide array of physiological processes, including growth, development, and stress responses.[5][6]

The canonical JA signaling pathway, which PDJ activates, involves a core module of three key proteins: CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressors, and the transcription factor MYC2.[7][8]

In the absence of a JA signal:

-

JAZ proteins bind to and repress the activity of MYC2 and other transcription factors.[7]

-

This repression prevents the transcription of JA-responsive genes.

Upon introduction of Prohydrojasmon (and its conversion to JA-Isoleucine):

-

The bioactive form, Jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein COI1, which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[7][9]

-

The JA-Ile-COI1 interaction forms a co-receptor complex with the JAZ proteins.[10]

-

This binding event targets the JAZ repressors for polyubiquitination and subsequent degradation by the 26S proteasome.[7][9]

-

The degradation of JAZ proteins releases the transcription factor MYC2.[8]

-

Freed MYC2 can then activate the transcription of a wide range of downstream JA-responsive genes, leading to various physiological responses.[11]

Induction of Secondary Metabolite Biosynthesis

A primary and commercially significant effect of Prohydrojasmon application is the enhancement of fruit coloration, which is directly linked to the accumulation of secondary metabolites, particularly anthocyanins and other phenolic compounds.[12][13][14]

PDJ treatment upregulates the expression of key genes involved in the phenylpropanoid and flavonoid biosynthesis pathways.[13] These include:

-

Phenylalanine ammonia-lyase (PAL): A crucial enzyme at the entry point of the phenylpropanoid pathway.[13][14]

-

Chalcone synthase (CHS): The first committed enzyme in flavonoid biosynthesis.[14]

-

Flavanone 3-hydroxylase (F3H): An enzyme involved in the synthesis of dihydroflavonols.[13][14]

-

Anthocyanidin synthase (ANS): A key enzyme in the anthocyanin biosynthesis pathway.[13][14]

-

UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT): An enzyme responsible for the final step in the synthesis of stable anthocyanins.[14]

The upregulation of these genes leads to a measurable increase in the concentration of anthocyanins and other phenolic compounds in treated plants.

Quantitative Effects of Prohydrojasmon on Secondary Metabolites and Gene Expression

| Plant Species | PDJ Concentration | Observed Effect | Fold Change/Increase | Reference |

| Red Leaf Lettuce | 100 µM | Increased Anthocyanin Content | 2.7-fold | [13] |

| Red Leaf Lettuce | 200 µM | Increased Anthocyanin Content | 4.2-fold | [13] |

| Red Leaf Lettuce | 100 µM | Increased Caffeic Acid & Flavonoid Derivatives | 1.6-fold | [13] |

| Red Leaf Lettuce | 200 µM | Increased Caffeic Acid & Flavonoid Derivatives | 2.3-fold | [13] |

| Peach | 40 µM | Increased Anthocyanin Accumulation | ~120% increase | [4][12] |

| Komatsuna | 0.5 µM | Increased Total Phenolic Content | Significant Increase | [15] |

| Komatsuna | 0.5 µM | Increased Anthocyanin Content | Significant Increase | [15] |

| Lettuce | 400 µM | Increased Total Phenolic Content | Significant Increase | [15] |

| Lettuce | 400 µM | Increased Anthocyanin Content | Significant Increase | [15] |

| Gene | Plant Species | PDJ Treatment | Fold Change in Expression | Reference |

| PAL | Red Pear | 100 mg L⁻¹ | Enhanced | [14] |

| CHS | Red Pear | 100 mg L⁻¹ | Enhanced | [14] |

| F3H | Red Pear | 100 mg L⁻¹ | Enhanced | [14] |

| ANS | Red Pear | 100 mg L⁻¹ | Enhanced | [14] |

| UFGT | Red Pear | 100 mg L⁻¹ | Enhanced | [14] |

| MYB114 | Red Pear | 100 mg L⁻¹ | Upregulated | [14] |

Crosstalk with Other Phytohormone Signaling Pathways

The physiological effects of Prohydrojasmon are not solely mediated by the JA pathway but also involve intricate crosstalk with other phytohormonal signaling networks, most notably ethylene (B1197577) and abscisic acid (ABA).

-

Ethylene: PDJ induces the synthesis of ethylene, a hormone critically involved in fruit ripening.[2][4] The JA and ethylene signaling pathways can act synergistically to regulate defense responses.[16][17]

-

Abscisic Acid (ABA): ABA is another key hormone in stress responses and fruit ripening. There is evidence of synergistic and antagonistic interactions between the JA and ABA pathways, depending on the specific physiological process.[16][18] Ethylene can also stimulate ABA biosynthesis, creating a complex regulatory network.[19][20]

Experimental Protocols

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a generalized workflow for analyzing the expression of target genes in plant tissues following Prohydrojasmon treatment.

-

Plant Material and Treatment: Grow plants under controlled conditions. Apply this compound at desired concentrations (e.g., 0, 50, 100, 200 µM) via foliar spray or irrigation. Collect tissue samples at specific time points post-treatment. Immediately freeze samples in liquid nitrogen and store at -80°C.

-

RNA Extraction: Isolate total RNA from the collected tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture should contain cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix. Use a reference gene (e.g., Actin, Ubiquitin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[4]

Quantification of Anthocyanins and Phenolic Compounds by LC-MS

This protocol outlines a general procedure for the analysis of secondary metabolites.

-

Sample Preparation: Homogenize frozen plant tissue samples. Extract metabolites using a suitable solvent (e.g., methanol (B129727) with a small percentage of formic acid). Centrifuge the extract to pellet debris and collect the supernatant.

-

LC-MS Analysis: Inject the supernatant into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Liquid Chromatography: Separate the compounds using a C18 column with a gradient elution of two mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

-

Mass Spectrometry: Detect and identify the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

-

Quantification: Quantify the target compounds by comparing their peak areas to those of known standards.

Conclusion

The mechanism of action of this compound is rooted in its ability to effectively mimic the natural plant hormone jasmonic acid. By activating the core JA signaling pathway (COI1-JAZ-MYC2), it initiates a cascade of transcriptional reprogramming. This leads to the upregulation of genes involved in secondary metabolite biosynthesis, resulting in enhanced accumulation of anthocyanins and other phenolic compounds, which are responsible for improved fruit coloration. Furthermore, its interaction with other hormone signaling pathways, such as ethylene and abscisic acid, contributes to its broader effects on fruit ripening and plant stress responses. This in-depth understanding of its molecular action provides a solid foundation for its application in agriculture and for further research into jasmonate signaling and its modulation.

References

- 1. lin-chemical.com [lin-chemical.com]

- 2. wellyoutech.com [wellyoutech.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Post-harvest Application of Methyl Jasmonate or Prohydrojasmon Affects Color Development and Anthocyanins Biosynthesis in Peach by Regulation of Sucrose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jasmonic Acid Signaling Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phosphorylation-Coupled Proteolysis of the Transcription Factor MYC2 Is Important for Jasmonate-Signaled Plant Immunity | PLOS Genetics [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Preharvest application of prohydrojasmon affects color development, phenolic metabolism, and pigment-related gene expression in red pear (Pyrus ussuriensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of prohydrojasmon on total phenolic content, anthocyanin accumulation and antioxidant activity in komatsuna and lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Crosstalk Between Ethylene and JA/ABA/Sugar Signalling in Plants Under Physiological and Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Characterization of Abscisic Acid-Induced Ethylene Production in Citrus Leaf and Tomato Fruit Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Prohydrojasmon Racemate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prohydrojasmon (B10787362) (PDJ), a synthetic analog of the plant hormone jasmonic acid (JA), has emerged as a potent plant growth regulator with significant implications for agriculture and plant biotechnology. This technical guide provides an in-depth analysis of the biological activity of PDJ racemate in plants, focusing on its role in growth regulation, stress response, and the enhancement of commercially valuable secondary metabolites. Through a comprehensive review of current research, this document outlines the quantitative effects of PDJ on various plant species, details the experimental protocols for its application and analysis, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction

Prohydrojasmon (propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate) is structurally similar to jasmonic acid, a key signaling molecule in a plant's response to both biotic and abiotic stresses.[1][2] Its stability and efficacy have made it a valuable tool for manipulating plant physiology to improve crop quality and resilience.[3] This guide synthesizes the current understanding of PDJ's multifaceted biological activities, providing a resource for researchers and professionals in plant science and agricultural product development.

Physiological and Biochemical Effects of Prohydrojasmon

Application of PDJ to plants elicits a wide range of physiological and biochemical responses, primarily by activating the jasmonic acid signaling pathway. These effects are concentration-dependent and vary among plant species.

Growth Regulation

PDJ exhibits a dual role in plant growth. At high concentrations, it can inhibit root elongation.[1] Conversely, at lower concentrations, it has been observed to promote root growth in some species.[4] For instance, in komatsuna, PDJ applied at 200 ppm resulted in a significant increase in root weight.[1] This suggests that optimal concentrations of PDJ can be used to enhance root development.

Induction of Stress Resistance

PDJ is a potent inducer of both biotic and abiotic stress tolerance in plants. It activates the plant's defense system, enhancing resistance to diseases and environmental stressors such as drought, salinity, and low temperatures.[2] In field-grown Japanese radish, weekly spraying with a 100-times diluted 5% PDJ formulation significantly reduced the number of aphids, leaf-mining fly larvae, vegetable weevils, and thrips.[5] This protective effect is mediated by the induction of direct and indirect defense mechanisms.[4]

Enhancement of Fruit Coloration and Quality

One of the most commercially significant applications of PDJ is in the enhancement of fruit coloration and quality. PDJ treatment accelerates and promotes uniform fruit coloring by inducing the biosynthesis of anthocyanins.[2] In post-harvest peaches, infiltration with 40 µM PDJ led to a ~120% increase in anthocyanin accumulation.[3] Similarly, pre-harvest spraying of red pear with 50 or 100 mg L⁻¹ PDJ significantly improved fruit color.[6] Beyond coloration, PDJ can also increase the soluble sugar and protein content in fruits, thereby improving the overall quality and taste.[2]

Stimulation of Secondary Metabolite Accumulation

PDJ treatment is an effective strategy for increasing the production of valuable secondary metabolites, such as phenolic compounds and anthocyanins, in various plant tissues.[7][8] In red leaf lettuce, treatment with 100 µM and 200 µM PDJ led to a significant increase in the accumulation of various phenolic compounds.[7] This elicitor effect of PDJ can be harnessed for the production of plant-derived nutraceuticals and pharmaceuticals.

Quantitative Data on Prohydrojasmon Activity

The following tables summarize the quantitative effects of PDJ treatment on gene expression, enzyme activity, and metabolite concentration in different plant species.

Table 1: Effect of Prohydrojasmon (PDJ) on Gene Expression in Plants

| Plant Species | Gene | PDJ Concentration | Fold Change in Expression | Reference |

| Red Leaf Lettuce | PAL | 200 µM | 2.5 | [7] |

| F3H | 200 µM | 8.75 | [7] | |

| DFR | 200 µM | 2.62 | [7] | |

| ANS | 200 µM | 2.89 | [7] | |

| Red Pear | PAL | 100 mg L⁻¹ | Enhanced | [6] |

| CHS | 100 mg L⁻¹ | Enhanced | [6] | |

| CHI | 100 mg L⁻¹ | Enhanced | [6] | |

| F3H | 100 mg L⁻¹ | Enhanced | [6] | |

| ANS | 100 mg L⁻¹ | Enhanced | [6] | |

| UFGT | 100 mg L⁻¹ | Enhanced | [6] | |

| MYB114 | 100 mg L⁻¹ | Upregulated | [6] |

Table 2: Effect of Prohydrojasmon (PDJ) on Enzyme Activity in Peach

| Enzyme | PDJ Concentration | Change in Activity | Reference |

| Chalcone Synthase (CHS) | 40 µM | Higher than control | [3] |

| Chalcone Isomerase (CHI) | 40 µM | Higher than control | [3] |

| Flavanone 3-hydroxylase (F3H) | 40 µM | Increased | [3] |

| Dihydroflavonol 4-reductase (DFR) | 40 µM | ~1.4 times increase | [3] |

| Anthocyanidin synthase (ANS) | 40 µM | ~1.4 times increase | [3] |

Table 3: Effect of Prohydrojasmon (PDJ) on Metabolite Concentration in Plants

| Plant Species | Metabolite | PDJ Concentration | Fold/Percent Change | Reference |

| Peach | Total Anthocyanins | 40 µM | ~120% increase | [3] |

| Red Leaf Lettuce | Metabolites at 540 nm | 100 µM | 2.7-fold increase | [7] |

| 200 µM | 4.2-fold increase | [7] | ||

| Metabolites at 305 nm | 100 µM | 1.6-fold increase | [7] | |

| 200 µM | 2.3-fold increase | [7] | ||

| Chicoric acid | 200 µM | 3.86-fold increase | [7] | |

| Caffeoyltartaric acid (CTA) | 200 µM | 3.75-fold increase | [7] | |

| Chlorogenic acid | 200 µM | 4.56-fold increase | [7] | |

| Caffeoylmalic acid (CMA) | 200 µM | 3.18-fold increase | [7] | |

| Komatsuna | Total Phenolic Content | 0.5 µM | Significant increase | [8] |

| Anthocyanin Content | 0.5 µM | Significant increase | [8] | |

| Lettuce | Total Phenolic Content | 400 µM | Significant increase | [8] |

| Anthocyanin Content | 400 µM | Significant increase | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the application and analysis of PDJ's effects in plants.

Plant Treatment with Prohydrojasmon

Objective: To apply PDJ to plants in a controlled manner to study its biological effects.

Materials:

-

Prohydrojasmon (PDJ) stock solution (e.g., 5% commercial formulation)

-

Distilled water or appropriate solvent

-

Spraying apparatus or pipettes

-

Plant material (e.g., seedlings, mature plants, or post-harvest fruit)

Protocol (Foliar Spray Application):

-

Prepare the desired concentration of PDJ solution by diluting the stock solution with distilled water. For example, a 100-times dilution of a 5% commercial formulation is used for treating Japanese radish in the field.[5] For laboratory studies on lettuce, concentrations of 100 µM and 200 µM have been used.[7]

-

Apply the PDJ solution to the aerial parts of the plants using a spraying apparatus until runoff.

-

For control plants, spray with distilled water or the solvent used for PDJ dilution.

-

Conduct the treatment at a specific time of day to ensure consistency, and repeat as required by the experimental design (e.g., weekly).[5]

Protocol (Drip-wise Application to Soil):

-

Prepare the desired PDJ concentration.

-

Apply a specific volume (e.g., 1 mL) of the PDJ solution directly to the soil at the base of the plant using a pipette.[1]

-

Treat control plants with an equal volume of distilled water.

Protocol (Post-harvest Fruit Infiltration):

-

Prepare the desired PDJ concentration (e.g., 40 µM for peach).[3]

-

Infiltrate the fruit with the PDJ solution.

-

Store the treated and control fruits under controlled conditions (e.g., 22°C) for the duration of the experiment.[3]

Quantification of Total Phenolic Content

Objective: To measure the total phenolic content in plant tissues treated with PDJ.

Principle: The Folin-Ciocalteu method is a colorimetric assay where the Folin-Ciocalteu reagent is reduced by phenolic compounds, resulting in a blue-colored complex that can be quantified spectrophotometrically.

Protocol:

-

Extract phenolic compounds from plant tissue (e.g., using 80% ethanol).[3]

-

Mix the extract with Folin-Ciocalteu reagent and an alkaline solution (e.g., sodium carbonate).

-

After an incubation period, measure the absorbance of the solution at a specific wavelength (e.g., 765 nm).

-

Quantify the total phenolic content by comparing the absorbance to a standard curve prepared with a known phenolic compound (e.g., gallic acid).

Quantification of Total Anthocyanin Content

Objective: To measure the total anthocyanin content in PDJ-treated plant tissues.

Principle: The pH differential method utilizes the structural transformation of anthocyanins in response to pH changes. At pH 1.0, anthocyanins exist in the colored oxonium form, while at pH 4.5, they are in the colorless hemiketal form. The difference in absorbance at these two pHs is proportional to the anthocyanin concentration.

Protocol:

-

Extract anthocyanins from plant tissue.

-

Dilute the extract in two different buffers: potassium chloride buffer (pH 1.0) and sodium acetate (B1210297) buffer (pH 4.5).[3]

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance for anthocyanins (e.g., 520 nm) and at a wavelength to correct for haze (e.g., 700 nm).[3]

-

Calculate the total anthocyanin content using the molar extinction coefficient of a standard anthocyanin, such as cyanidin-3-O-glucoside.[3]

Analysis of Gene Expression by qRT-PCR

Objective: To quantify the expression levels of specific genes in response to PDJ treatment.

Protocol:

-

RNA Extraction: Extract total RNA from plant tissues using a suitable kit or protocol.[5]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[5]

-

Quantitative Real-Time PCR (qPCR):

-

Prepare a reaction mixture containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Perform qPCR using a real-time PCR system.

-

Analyze the amplification data to determine the relative expression of the target genes, normalized to a reference gene (e.g., actin or ubiquitin).

-

Signaling Pathways and Mechanisms of Action

Prohydrojasmon exerts its biological effects by acting as an analog of jasmonic acid, thereby activating the JA signaling pathway.[1]

The Jasmonic Acid Signaling Pathway

The core of the JA signaling pathway involves the perception of the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[9] COI1 is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors (TFs) such as MYC2, which are involved in activating JA-responsive genes.[10][11]

Upon stress or external application of PDJ (which is metabolized to a JA-like compound), the active form binds to COI1, promoting the interaction between COI1 and JAZ proteins.[9] This leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[9] The degradation of JAZ proteins releases the TFs, allowing them to activate the expression of a wide range of genes involved in defense, secondary metabolism, and growth regulation.[10][11]

Crosstalk with Other Signaling Pathways

The JA signaling pathway does not operate in isolation. It interacts with other hormone signaling pathways, including those of salicylic (B10762653) acid (SA), ethylene (B1197577) (ET), and gibberellins (B7789140) (GA), to fine-tune the plant's response to various stimuli. For instance, there is often an antagonistic relationship between the JA and SA pathways, which are typically associated with defense against necrotrophic pathogens/herbivores and biotrophic pathogens, respectively.[12] PDJ treatment in Japanese radish has been shown to upregulate genes in both the JA and SA signaling pathways.[13]

Conclusion

Prohydrojasmon racemate is a versatile and potent plant growth regulator with significant potential for agricultural applications. Its ability to modulate plant growth, enhance stress resistance, and increase the production of valuable secondary metabolites makes it a valuable tool for crop improvement. This technical guide has provided a comprehensive overview of the biological activity of PDJ, including quantitative data on its effects, detailed experimental protocols, and an elucidation of the underlying signaling pathways. Further research into the precise molecular interactions of PDJ and its optimization for specific crop varieties will continue to expand its utility in sustainable agriculture and the production of high-value plant-derived products.

References

- 1. Effect of Prohydrojasmon on the Growth of Eggplant and Komatsuna - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wellyoutech.com [wellyoutech.com]

- 3. Post-harvest Application of Methyl Jasmonate or Prohydrojasmon Affects Color Development and Anthocyanins Biosynthesis in Peach by Regulation of Sucrose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Prohydrojasmon on the Number of Infesting Herbivores and Biomass of Field-Grown Japanese Radish Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of Prohydrojasmon on the Number of Infesting Herbivores and Biomass of Field-Grown Japanese Radish Plants [frontiersin.org]

- 6. Preharvest application of prohydrojasmon affects color development, phenolic metabolism, and pigment-related gene expression in red pear (Pyrus ussuriensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prohydrojasmon Promotes the Accumulation of Phenolic Compounds in Red Leaf Lettuce - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of prohydrojasmon on total phenolic content, anthocyanin accumulation and antioxidant activity in komatsuna and lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Effects of Prohydrojasmon on the Number of Infesting Herbivores and Biomass of Field-Grown Japanese Radish Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Prohydrojasmon Racemate's Impact on Plant Secondary Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prohydrojasmon (B10787362) (PDJ), a synthetic analog of jasmonic acid, serves as a potent elicitor of secondary metabolism in plants.[1][2] Its application has been shown to significantly enhance the production of valuable phytochemicals, including phenolics, flavonoids, anthocyanins, terpenoids, and glucosinolates.[1][3] This guide provides an in-depth analysis of PDJ's mechanism of action, its quantifiable effects on various secondary metabolite classes, and detailed experimental protocols for its application and analysis. The information is intended to support researchers in harnessing PDJ as a tool for modulating plant metabolic pathways for applications in agriculture, pharmacology, and drug development.

Introduction: The Role of Prohydrojasmon (PDJ)

Prohydrojasmon [propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate] is a stable and cost-effective synthetic plant growth regulator designed to mimic the action of endogenous jasmonates (JAs).[4][5] Jasmonates are lipid-derived signaling molecules that play a critical role in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[6][7][8][9] A key aspect of this defense mechanism is the stimulation and accumulation of secondary metabolites, many of which possess high antioxidant activities and other beneficial properties.[1][4] PDJ, being structurally and functionally similar to jasmonic acid, effectively activates these defense-related metabolic pathways.[10]

Mechanism of Action: The Jasmonate Signaling Pathway

PDJ exerts its effects by activating the core jasmonate (JA) signaling pathway. Once absorbed by the plant, PDJ is metabolized into jasmonic acid.[5] The active form, jasmonoyl-L-isoleucine (JA-Ile), then initiates a well-defined signaling cascade.

The key steps are as follows:

-

Perception: In the presence of JA-Ile, the F-box protein CORONATINE INSENSITIVE 1 (COI1) forms a receptor complex with JAZ (Jasmonate ZIM-domain) repressor proteins.[7][11]

-

Derepression: This binding event targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[7][11]

-

Activation of Transcription: The degradation of JAZ repressors liberates transcription factors, most notably MYC2, which they were previously inhibiting.[9][11]

-

Gene Expression: Activated MYC2 and other transcription factors (e.g., MYB, ERF, NAC) then move into the nucleus and bind to the promoters of JA-responsive genes.[9][11] This leads to the large-scale transcriptional reprogramming and upregulation of genes encoding enzymes involved in the biosynthesis of secondary metabolites, such as those in the phenylpropanoid and terpenoid pathways.[2][12][13]

Quantitative Effects on Secondary Metabolites

Application of PDJ has been demonstrated to quantitatively increase the concentration of various secondary metabolites across a range of plant species. The following tables summarize key findings from published research.

Table 1: Effect of Prohydrojasmon on Phenolic Compounds and Anthocyanins

| Plant Species | Cultivar / Variety | Treatment Protocol | Metabolite Class | Result | Reference |

| Peach (Prunus persica) | 'Baifeng' | 40 µM PDJ immersion for 15 min (post-harvest) | Anthocyanins | ~120% increase after 7 days | [4][14] |

| Red Pear (Pyrus ussuriensis) | 'Nanhong' | 100 mg L⁻¹ PDJ spray (pre-harvest) | Anthocyanins, Flavonols | Significant increase in peel | [12] |

| Red Pear (Pyrus ussuriensis) | 'Nanhong' | 100 mg L⁻¹ PDJ spray (pre-harvest) | Hydroxycinnamates, Flavanols | Decrease in peel | [12] |

| Komatsuna (B. rapa var. periviridis) | - | 0.5 µM PDJ | Total Phenolics, Anthocyanins | Significant increase | [3][15] |

| Lettuce (Lactuca sativa L.) | Red Leaf | 400 µM PDJ | Total Phenolics, Anthocyanins | Significant increase | [3][15] |

| Lettuce (Lactuca sativa L.) | Red Leaf | 200 µM PDJ | Chicoric Acid | 3.86-fold increase | [16] |

| Lettuce (Lactuca sativa L.) | Red Leaf | 200 µM PDJ | Chlorogenic Acid | 4.56-fold increase | [16] |

| Lettuce (Lactuca sativa L.) | Red Leaf | 200 µM PDJ | Caffeoylmalic Acid (CMA) | 3.18-fold increase | [16] |

Table 2: Effect of Prohydrojasmon on Other Secondary Metabolites

| Plant Species | Cultivar / Variety | Treatment Protocol | Metabolite Class | Result | Reference |

| Japanese Radish (Raphanus sativus) | - | 5% commercial PDJ (100x dilution) spray | Glucosinolates | Upregulation of biosynthesis genes (Rscyp79b2, RsTGG1a) | [17][18] |

| Japanese Radish (Raphanus sativus) | - | 5% commercial PDJ (100x dilution) spray | Terpenoids | Identification of 8 induced volatile terpenoids | [17][18] |

| General | - | - | Terpenoids, Flavonoids, Glucosinolates | PDJ stimulates production and accumulation | [1][3] |

Experimental Protocols & Methodologies

This section details common methodologies used in the cited research to apply PDJ and analyze its effects on plant secondary metabolites.

General Experimental Workflow

References

- 1. Effect of Prohydrojasmon on the Growth of Eggplant and Komatsuna - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Post-harvest Application of Methyl Jasmonate or Prohydrojasmon Affects Color Development and Anthocyanins Biosynthesis in Peach by Regulation of Sucrose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wellyoutech.com [wellyoutech.com]

- 6. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | Semantic Scholar [semanticscholar.org]

- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Preharvest application of prohydrojasmon affects color development, phenolic metabolism, and pigment-related gene expression in red pear (Pyrus ussuriensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prohydrojasmon Promotes the Accumulation of Phenolic Compounds in Red Leaf Lettuce - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Post-harvest Application of Methyl Jasmonate or Prohydrojasmon Affects Color Development and Anthocyanins Biosynthesis in Peach by Regulation of Sucrose Metabolism [frontiersin.org]

- 15. Effect of prohydrojasmon on total phenolic content, anthocyanin accumulation and antioxidant activity in komatsuna and lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Effects of Prohydrojasmon on the Number of Infesting Herbivores and Biomass of Field-Grown Japanese Radish Plants [frontiersin.org]

- 18. Effects of Prohydrojasmon on the Number of Infesting Herbivores and Biomass of Field-Grown Japanese Radish Plants - PMC [pmc.ncbi.nlm.nih.gov]

Prohydrojasmon racemate and plant stress response pathways

An In-depth Technical Guide on Prohydrojasmon Racemate and Plant Stress Response Pathways

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Prohydrojasmon (PDJ), a synthetic analog of the plant hormone jasmonic acid (JA), has emerged as a significant plant growth regulator with profound implications for agriculture and plant science research. Its ability to elicit stress responses mimics the natural defensive mechanisms mediated by the jasmonate signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PDJ's action, its role in modulating plant stress response pathways, and its interaction with other phytohormonal signaling networks. We present a synthesis of current quantitative data, detailed experimental protocols for studying its effects, and visual representations of the core signaling cascades to serve as a resource for researchers in the field.

Introduction to Prohydrojasmon (PDJ)

Prohydrojasmon [propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate] is a synthetic derivative of jasmonic acid, a lipid-derived hormone pivotal in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses.[1][2][3] As a structural analog, PDJ's biological activity is believed to be similar to that of endogenous jasmonates.[2] It is commercially used as a plant growth regulator to improve fruit coloration, ripening, and quality in various crops, including apples and grapes.[1][3] From a research perspective, PDJ serves as a valuable chemical tool to investigate the intricacies of the jasmonate signaling pathway and its role in orchestrating plant defense mechanisms against herbivores and pathogens, as well as tolerance to environmental stressors like drought and salinity.[3][4][5]

The Core Jasmonate Signaling Pathway

Understanding the action of PDJ requires a firm grasp of the native jasmonate (JA) signaling pathway. The pathway is initiated by various developmental cues or external stimuli, such as wounding or pathogen attack, which trigger the biosynthesis of the biologically active form of jasmonate, jasmonoyl-isoleucine (JA-Ile).[6][7]

The core signaling module consists of three key components:

-

F-box protein CORONATINE INSENSITIVE 1 (COI1): The receptor for JA-Ile.[6] COI1 is part of the Skp1/Cul1/F-box (SCFCOI1) E3 ubiquitin ligase complex.[6]

-

JASMONATE-ZIM DOMAIN (JAZ) proteins: A family of repressor proteins that bind to and inhibit transcription factors.[6][8]

-

Transcription Factors (TFs): Primarily MYC2, a basic helix-loop-helix (bHLH) transcription factor, which acts as a master regulator of JA-responsive genes.[5][8]

Under normal conditions (low JA-Ile levels), JAZ proteins bind to MYC2, preventing it from activating the transcription of downstream genes.[5][8] Upon stress, JA-Ile levels rise and the hormone acts as a "molecular glue," facilitating the interaction between COI1 and JAZ proteins.[6] This interaction targets the JAZ proteins for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, allowing it to activate a cascade of JA-responsive genes that mediate defense and stress responses.[6][7] As a JA analog, PDJ is thought to activate this same pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Prohydrojasmon on the Growth of Eggplant and Komatsuna - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of Prohydrojasmon on the Number of Infesting Herbivores and Biomass of Field-Grown Japanese Radish Plants [frontiersin.org]

- 4. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Prohydrojasmon Racemate: A Technical Guide to its Signaling Pathway and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohydrojasmon (B10787362) (PDJ), a synthetic analog of the plant hormone jasmonic acid (JA), is utilized as a plant growth regulator to enhance traits such as fruit coloration, ripening, and stress responses. Its structural similarity to jasmonic acid suggests that it functions through the well-characterized jasmonate signaling pathway, a crucial network for plant development and defense. This technical guide provides an in-depth exploration of the presumed signaling cascade of prohydrojasmon racemate, methods for its investigation, and quantitative data from related compounds to serve as a benchmark for future research.

The Jasmonate Signaling Pathway: A Central Role for the COI1-JAZ Co-receptor

The signaling pathway of jasmonates is a well-elucidated cascade that is initiated by the perception of the active form of the hormone, typically jasmonoyl-isoleucine (JA-Ile), by a co-receptor complex. Prohydrojasmon, upon application to plants, is likely metabolized to a biologically active form that engages this pathway.

In the absence of a jasmonate signal, a family of transcriptional repressor proteins known as the JASMONATE ZIM-DOMAIN (JAZ) proteins bind to and inhibit the activity of various transcription factors, including MYC2. This repression keeps the expression of jasmonate-responsive genes in a default "off" state.

Upon the introduction of a jasmonate agonist, such as the active metabolite of this compound, the following sequence of events is triggered:

-

Co-receptor Binding: The jasmonate ligand binds to the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1). This binding event promotes the interaction between COI1 and the JAZ repressor protein, forming a ternary co-receptor complex.

-

Ubiquitination of JAZ: COI1 is a component of a larger SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The formation of the COI1-jasmonate-JAZ complex leads to the polyubiquitination of the JAZ protein.

-

Proteasomal Degradation of JAZ: The polyubiquitinated JAZ protein is targeted for degradation by the 26S proteasome.

-

Activation of Transcription: The degradation of the JAZ repressor releases the transcription factor (e.g., MYC2), allowing it to activate the transcription of a wide array of downstream jasmonate-responsive genes. These genes are involved in various physiological processes, including defense against pests and pathogens, senescence, and the biosynthesis of secondary metabolites like anthocyanins.

Quantitative Analysis of Jasmonate Receptor Interactions

| Ligand | JAZ Protein | Binding Affinity (Kd) | Method |

| 3H-Coronatine | JAZ1 | 48 ± 13 nM | Radioligand Binding Assay |

| 3H-Coronatine | JAZ6 | 68 ± 15 nM | Radioligand Binding Assay |

Data sourced from Sheard et al. (2010)[1]. These values represent the concentration of the ligand required to occupy 50% of the receptors at equilibrium and are indicative of a high-affinity interaction.

Experimental Protocols for Investigating Prohydrojasmon Signaling

To elucidate the specific molecular interactions and downstream effects of this compound, a series of established experimental protocols can be employed.

In Vitro COI1-JAZ Interaction Assay (Pull-Down)

This assay is designed to determine if this compound can promote the physical interaction between COI1 and a JAZ protein in vitro.

Methodology:

-

Protein Expression and Purification:

-

Express a tagged version of a JAZ protein (e.g., with a His-tag) in E. coli and purify it.

-

Express a tagged version of COI1 (e.g., with a Myc-tag) in a suitable system, or use plant extracts from lines overexpressing tagged COI1.

-

-

Immobilization of Bait Protein:

-

Incubate the purified His-tagged JAZ protein with Ni-NTA agarose (B213101) beads to immobilize it.

-

-

Interaction Assay:

-

Incubate the JAZ-bound beads with the protein extract containing COI1 in the presence of various concentrations of this compound (and appropriate controls, e.g., vehicle, JA-Ile).

-

-

Washing and Elution:

-

Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag on COI1 (e.g., anti-Myc). An increased signal for COI1 in the presence of this compound would indicate a ligand-dependent interaction.

-

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful in vivo method to study protein-protein interactions.

Methodology:

-

Vector Construction:

-

Clone the coding sequence of COI1 into a Y2H vector containing a DNA-binding domain (BD).

-

Clone the coding sequence of a JAZ protein into a Y2H vector containing an activation domain (AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain with both the BD-COI1 and AD-JAZ constructs.

-

-

Interaction Screening:

-

Plate the transformed yeast on selective media. Interaction between COI1 and JAZ will reconstitute a functional transcription factor, leading to the expression of reporter genes that allow yeast growth on selective media (e.g., lacking histidine and adenine).

-

Perform the assay on media supplemented with different concentrations of this compound to test for ligand-dependent interaction.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the expression levels of jasmonate-responsive genes following treatment with this compound.

Methodology:

-

Plant Treatment:

-

Treat plants (e.g., Arabidopsis thaliana seedlings) with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., JA-Ile).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue at different time points after treatment and extract total RNA.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

-

qPCR:

-

Perform qPCR using primers specific for known jasmonate-responsive genes (e.g., VSP2, PDF1.2, MYC2).

-

Use a stably expressed reference gene (e.g., ACTIN or UBIQUITIN) for normalization.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes. This data can be used to generate dose-response curves and determine the EC50 value for this compound's effect on gene expression.

-

Metabolite Analysis by HPLC-MS/MS

This method allows for the identification and quantification of this compound and its metabolites within plant tissues.

Methodology:

-

Sample Preparation:

-

Treat plants with this compound.

-

Harvest and freeze tissue at various time points.

-

Extract metabolites using a suitable solvent (e.g., methanol/water).

-

-

LC-MS/MS Analysis:

-

Separate the metabolites using high-performance liquid chromatography (HPLC).

-

Detect and identify the compounds using tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Quantify the levels of this compound and any identified metabolites (e.g., jasmonic acid) over time to understand its uptake and conversion within the plant.

-

Downstream Effects of this compound

Studies have shown that the application of prohydrojasmon leads to a variety of physiological responses consistent with the activation of the jasmonate signaling pathway.

Gene Expression Changes

In red leaf lettuce, treatment with prohydrojasmon has been shown to upregulate the expression of genes involved in the phenylpropanoid and anthocyanin synthesis pathways, such as PAL, F3H, and ANS.[2] This leads to the accumulation of phenolic compounds and anthocyanins, which contribute to the red coloration.[2]

Physiological Responses

The application of prohydrojasmon has been documented to:

-

Enhance fruit coloration: By promoting the accumulation of anthocyanins.

-

Induce defense responses: Against herbivores and pathogens.[3][4]

-

Influence plant growth: Effects can be dose-dependent, with high concentrations sometimes leading to growth inhibition.[5]

The following table summarizes the observed effects of Prohydrojasmon on gene expression in red leaf lettuce.

| Gene | Function in Phenylpropanoid Pathway | Fold Change in Expression (200 µM PDJ) |

| PAL | Phenylalanine ammonia-lyase | ~2.5 |

| F3H | Flavanone 3-hydroxylase | ~8.75 |

| ANS | Anthocyanidin synthase | ~2.89 |

Data adapted from Iwai et al. (2021)[2]. The fold changes are approximate and varied between different leaves.

Conclusion

This compound is a synthetic jasmonate that is presumed to act through the canonical jasmonate signaling pathway by promoting the interaction of the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressors and the activation of downstream gene expression. While specific quantitative data on its direct interaction with the receptor complex are yet to be widely published, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these parameters. The known physiological effects of prohydrojasmon on gene expression and plant development are consistent with its role as a potent activator of the jasmonate signaling cascade. Further research using the described methodologies will be crucial for a more precise understanding of its molecular mechanism of action and for the development of novel applications in agriculture and beyond.

References

- 1. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Effects of Prohydrojasmon on the Number of Infesting Herbivores and Biomass of Field-Grown Japanese Radish Plants [frontiersin.org]

- 4. Effects of Prohydrojasmon on the Number of Infesting Herbivores and Biomass of Field-Grown Japanese Radish Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Prohydrojasmon on the Growth of Eggplant and Komatsuna - PMC [pmc.ncbi.nlm.nih.gov]

Prohydrojasmon Racemate: A Technical Guide to Early-Stage Research and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohydrojasmon (B10787362) (PDJ), chemically known as propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate, is a synthetic analog of the plant hormone jasmonic acid (JA).[1][2] As a racemic mixture, it contains multiple stereoisomers.[3] Currently, its primary application lies in agriculture as a plant growth regulator, where it is used to enhance fruit coloration and manage pest defense.[1][4] However, its structural similarity to prostaglandins, which are crucial signaling molecules in mammals, and its role in modulating complex biological pathways in plants suggest a potential for broader applications, including in drug development.[5]

This technical guide provides a comprehensive overview of the early-stage research on prohydrojasmon racemate. It details its known mechanisms of action in plant systems, presents available quantitative data, outlines experimental protocols, and explores the necessary considerations for its potential translation into therapeutic applications. This document is intended to serve as a foundational resource for researchers and professionals interested in exploring the untapped potential of this molecule.

Mechanism of Action: Insights from Plant Biology

In plants, prohydrojasmon's effects are primarily mediated through the jasmonic acid (JA) signaling pathway, a critical system for regulating growth, development, and responses to biotic and abiotic stress.[6][7] PDJ mimics endogenous jasmonates, initiating a signaling cascade that leads to the expression of a wide range of genes.[8][9]

The Jasmonate Signaling Pathway

The canonical JA signaling pathway is initiated by the binding of a bioactive jasmonate, such as jasmonoyl-isoleucine (JA-Ile), to the F-box protein CORONATINE INSENSITIVE1 (COI1).[10][11] This binding event promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn de-represses transcription factors like MYC2.[5] Activated MYC2 then induces the expression of JA-responsive genes.[5]

Interestingly, research indicates a crosstalk between the jasmonic acid and salicylic (B10762653) acid (SA) signaling pathways, which are often mutually antagonistic.[11] However, studies on prohydrojasmon have shown that it can upregulate genes in both pathways.[1]

Quantitative Data on this compound Applications

The majority of quantitative data for this compound comes from agricultural studies. These findings highlight its biological activity and provide a basis for understanding its dose-dependent effects.

Table 1: Effects on Plant Growth and Pest Resistance

| Plant Species | PDJ Concentration | Application Method | Observed Effect | Reference |

| Komatsuna (Brassica rapa var. periviridis) | 200 ppm | Drip-wise | ~37% increase in root weight | [7] |

| Komatsuna (Brassica rapa var. periviridis) | 600 and 1000 ppm | Drip-wise or Spraying | Significant inhibition of root growth | [7] |

| Japanese Radish (Raphanus sativus) | 5% of a 100x diluted commercial formulation | Weekly spraying | Significantly lower numbers of aphids, leaf-mining fly larvae, vegetable weevils, and thrips compared to control. | [1][2] |

| Japanese Radish (Raphanus sativus) | 5% of a 100x diluted commercial formulation | Weekly spraying | Significantly lower aboveground and belowground plant weights compared to control. | [2] |

Table 2: Effects on Secondary Metabolite Accumulation

| Plant Species | PDJ Concentration | Observed Effect | Reference |

| Red Leaf Lettuce (Lactuca sativa L.) | 100 µM | 2.7-fold increase in anthocyanins; 1.6-fold increase in UV-absorbing pigments. | [8][9] |

| Red Leaf Lettuce (Lactuca sativa L.) | 200 µM | 4.2-fold increase in anthocyanins; 2.3-fold increase in UV-absorbing pigments. | [8][9] |

| Peach (Prunus persica) | 40 µM | ~120% increase in anthocyanin accumulation. | [12] |

| Komatsuna (Brassica rapa var. periviridis) | 0.5 µM | Significant increase in total phenolic and anthocyanin content. | [13] |

| Lettuce (Lactuca sativa L.) | 400 µM | Significant increase in total phenolic and anthocyanin content. | [13] |

Toxicology of this compound

While comprehensive toxicological data in the context of drug development is lacking, a short-term oral toxicity study in rats provides some initial insights.

Table 3: Short-Term Oral Toxicity in Rats

| Parameter | Value | Details | Reference |

| NOAEL (No-Observed-Adverse-Effect-Level) | 1000 ppm in diet | Equivalent to 56.9 mg/kg bw/day in males and 58.5 mg/kg bw/day in females. | |

| LOAEL (Lowest-Observed-Adverse-Effect-Level) | 3000 ppm in diet | Equivalent to 166 mg/kg bw/day in males and 176 mg/kg bw/day in females. | |

| Observed Effects at LOAEL | - | Decreased body weight and food consumption, increased liver weights, and changes in hematological, clinical chemistry, and urinalysis parameters. | |

| Genotoxicity | - | Determined to be not genotoxic. |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are methodologies cited in key studies on prohydrojasmon.

Protocol 1: Plant Treatment for Pest Resistance Studies

This protocol is adapted from studies on Japanese radish.[1][2]

-

Preparation of PDJ Solution: A 100-fold dilution of a 5% commercial formulation of prohydrojasmon is prepared.[1][2]

-

Application: 3 mL of the diluted PDJ solution is sprayed onto each plant using a hand sprayer. Control plants are sprayed with water.[2]

-

Data Collection: The number of various insect pests on treated and control plants is counted and recorded throughout the observation period.[1]

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is a general workflow based on methodologies used to study JA-responsive genes.[1][9][14][15][16]

-

RNA Extraction: Total RNA is extracted from plant tissue (e.g., 200 mg of leaves) using a suitable reagent like TRIzol.[1]

-

DNA Removal: Genomic DNA is removed from the RNA sample using a DNA removal kit.[1]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA (e.g., 1-4 µg) using a reverse transcription kit with oligo(dT) primers.[1][16]

-

qRT-PCR: The qPCR is performed using a SYBR Green-based master mix. The reaction mixture typically includes the synthesized cDNA, forward and reverse primers for the target genes (e.g., LOX, PR1), and the master mix.[9][14]

-

Thermal Cycling: A standard thermal cycling program is used, generally consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[9]

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with a suitable reference gene (e.g., Actin) for normalization.[16]

Considerations for Drug Development

Transitioning this compound from an agricultural compound to a potential therapeutic agent requires a dedicated research and development effort. Key areas of investigation are outlined below.

Pharmacology and Pharmacokinetics in Mammalian Systems

Currently, there is a significant lack of data on the pharmacological effects of prohydrojasmon in mammals. Future research should focus on:

-

Pharmacodynamics: Identifying the molecular targets and mechanisms of action in mammalian cells. Given its structural similarity to prostaglandins, investigating its interaction with cyclooxygenase (COX) enzymes and prostaglandin (B15479496) receptors would be a logical starting point.

-

Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of prohydrojasmon. This is essential for determining dosing regimens and assessing potential drug-drug interactions.

-

Efficacy Studies: Evaluating the therapeutic potential of prohydrojasmon in relevant animal models of disease.

The Importance of Stereochemistry

Prohydrojasmon is used as a racemate, which is a mixture of stereoisomers. In drug development, it is crucial to investigate the properties of individual enantiomers, as they can have different pharmacological, pharmacokinetic, and toxicological profiles. Future research should include:

-

Chiral Separation: Developing methods to separate and isolate the individual stereoisomers of prohydrojasmon.

-

Stereospecific Activity: Characterizing the biological activity of each enantiomer to determine if one is more potent or has a better safety profile. The less active or inactive enantiomer is often referred to as the distomer, while the active one is the eutomer.

Conclusion and Future Directions

This compound is a biologically active molecule with well-documented effects in plant systems, primarily through the modulation of the jasmonic acid signaling pathway. The existing body of research, though focused on agriculture, provides a solid foundation for exploring its potential in other fields, including drug discovery.

The key to unlocking this potential lies in addressing the current knowledge gaps. A systematic investigation into its pharmacology, pharmacokinetics, and toxicology in mammalian systems is paramount. Furthermore, a thorough evaluation of its individual stereoisomers is necessary to align with modern drug development standards. This technical guide serves as a starting point for these future investigations, which could potentially lead to the development of novel therapeutics.

References

- 1. Frontiers | Effects of Prohydrojasmon on the Number of Infesting Herbivores and Biomass of Field-Grown Japanese Radish Plants [frontiersin.org]

- 2. Effects of Prohydrojasmon on the Number of Infesting Herbivores and Biomass of Field-Grown Japanese Radish Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prohydrojasmon [sitem.herts.ac.uk]

- 4. wellyoutech.com [wellyoutech.com]

- 5. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Effect of Prohydrojasmon on the Growth of Eggplant and Komatsuna - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Prohydrojasmon Promotes the Accumulation of Phenolic Compounds in Red Leaf Lettuce - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Post-harvest Application of Methyl Jasmonate or Prohydrojasmon Affects Color Development and Anthocyanins Biosynthesis in Peach by Regulation of Sucrose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of prohydrojasmon on total phenolic content, anthocyanin accumulation and antioxidant activity in komatsuna and lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Jasmonic Acid Pathway in Tomato Plant-Pseudomonas syringae Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of marker genes for jasmonic acid signaling in shoots and roots of wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides [frontiersin.org]

Prohydrojasmon racemate CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prohydrojasmon (B10787362) racemate, a synthetic plant growth regulator with significant applications in agriculture and plant science research. The document details its chemical properties, mechanism of action through the Jasmonic Acid signaling pathway, and experimental protocols for its synthesis, application, and analysis.

Core Chemical and Physical Properties

Prohydrojasmon racemate, also known as propyl dihydrojasmonate (PDJ), is a functional analogue of the plant hormone Jasmonic Acid (JA).[1][2] Its CAS Registry Number is 158474-72-7 .[1][3][4]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 158474-72-7 | [1][3][4] |

| Molecular Formula | C₁₅H₂₆O₃ | [3][4][5][6] |

| Molecular Weight | 254.37 g/mol | [2][4][5][6] |

| Appearance | Colorless to pale yellow oily liquid | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO, methanol (B129727), and ethanol. | [2][4][7] |

| Storage Stability | Stable at room temperature. For long-term storage as a stock solution, -20°C for up to one month or -80°C for up to six months is recommended. | [1][7] |

Mechanism of Action: The Jasmonic Acid Signaling Pathway

This compound exerts its biological effects by mimicking the action of jasmonic acid, a key signaling molecule in plants involved in growth regulation and defense responses.[2] Upon introduction to the plant, prohydrojasmon is metabolized to jasmonic acid, which then activates the JA signaling pathway.[7] This pathway is crucial for processes such as fruit ripening, coloration, and the induction of defense mechanisms against herbivores and pathogens.[5][7]

The core of the JA signaling pathway involves the interaction of three main components: the F-box protein CORONATINE INSENSITIVE1 (COI1), Jasmonate ZIM-domain (JAZ) repressor proteins, and the transcription factor MYC2. In the absence of JA, JAZ proteins bind to and inhibit MYC2, preventing the transcription of JA-responsive genes. When JA levels increase (or upon application of prohydrojasmon), JA-isoleucine (the bioactive form) binds to COI1, which then targets the JAZ repressors for degradation by the 26S proteasome. This degradation releases MYC2, allowing it to activate the expression of downstream genes responsible for the observed physiological effects.

Experimental Protocols

Synthesis of this compound (Propyl Dihydrojasmonate)

The synthesis of this compound can be achieved through the transesterification of methyl dihydrojasmonate. The following is a general protocol based on publicly available patent literature.

Materials:

-

Methyl dihydrojasmonate

-

Lithium hydroxide (B78521) or Sodium hydroxide

-

n-Propyl ether or Toluene

-

Water

-

Hydrochloric acid (if using NaOH)

-

Anhydrous sodium sulfate (B86663) (or other drying agent)

Procedure:

-

Saponification: In a reaction vessel, combine methyl dihydrojasmonate, a base (e.g., lithium hydroxide or sodium hydroxide), a solvent (e.g., n-propyl ether), and water.

-

Heat the mixture to reflux (approximately 95-100°C) and maintain for 2-4 hours. The progress of the reaction should be monitored using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidification (if necessary): If sodium hydroxide was used, carefully add hydrochloric acid to adjust the pH of the aqueous layer to 2-3.

-

Extraction: Add an organic solvent such as ethyl acetate or dichloromethane to the reaction mixture and perform a liquid-liquid extraction to separate the dihydrojasmonic acid into the organic phase.

-

Drying: Dry the organic layer over a drying agent like anhydrous sodium sulfate and then filter.

-

Esterification: The resulting dihydrojasmonic acid can then be esterified with n-propanol in the presence of a catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, typically under reflux with removal of water.

-

Purification: The crude this compound is then purified, for example, by reduced pressure distillation, to yield the final product.

General Experimental Workflow for Plant Bioactivity Assessment

The following workflow outlines a typical experiment to assess the bioactivity of this compound on plants.

Analytical Methodologies

The quantification of this compound and the analysis of its effects in biological matrices typically employ chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of this compound can be developed based on methods for similar compounds.

-

Column: A reverse-phase column, such as a C18 column, is suitable.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., around 210-230 nm) or Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

-

Sample Preparation: For plant tissues, a solvent extraction (e.g., with methanol or ethyl acetate) followed by solid-phase extraction (SPE) for cleanup may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is also a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Splitless or split injection depending on the concentration.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient starting from a lower temperature (e.g., 60-80°C) and ramping up to a higher temperature (e.g., 250-280°C) to ensure good separation.

-

Ionization: Electron Ionization (EI) is commonly used.

-

Detection: Mass spectrometer operating in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

This guide provides foundational knowledge for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. CN115716786A - Preparation method of propyl dihydrojasmonate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN106083575A - A kind of preparation method of n-propyl dihydro-jasmonate - Google Patents [patents.google.com]

- 4. Propyl dihydrojasmonate soluble solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. Plant Hormone Propyl Dihydrojasmonate PDJ Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [ba.plant-growth-regulator.com]

- 6. An analytical GC-MS method to quantify methyl dihydrojasmonate in biocompatible oil-in-water microemulsions: physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

Methodological & Application

Prohydrojasmon Racemate (PDJ) Application in Horticultural Crops: A Detailed Guide for Researchers

Abstract

Prohydrojasmon (B10787362) (PDJ), a synthetic analog of the plant hormone jasmonic acid, has emerged as a valuable plant growth regulator in horticulture. Its application has been shown to significantly enhance fruit coloration, improve fruit quality, and bolster plant resistance to various stresses. This document provides detailed application notes and protocols for the use of prohydrojasmon racemate in key horticultural crops, intended for researchers, scientists, and professionals in drug development. The protocols outlined herein are based on a comprehensive review of scientific literature and commercial product guidelines.

Introduction

Prohydrojasmon (PDJ) is structurally and functionally similar to the naturally occurring plant hormone jasmonic acid (JA).[1] Jasmonates are a class of lipid-based plant hormones that play crucial roles in regulating a wide array of physiological processes, including growth, development, and defense responses. PDJ is favored for horticultural applications due to its higher stability compared to naturally occurring jasmonates.[2]

The primary mode of action of PDJ involves the induction of ethylene (B1197577) biosynthesis and the promotion of anthocyanin accumulation, which are key pigments responsible for the red and purple coloration of fruits.[2] Furthermore, PDJ application can lead to an increase in soluble solids and an improved sugar-acid ratio, thereby enhancing the overall quality and commercial value of the fruit.[2][3] This document details the application protocols for various horticultural crops, summarizes quantitative data, and provides standardized experimental methodologies for research purposes.

Signaling Pathway

Prohydrojasmon, as a jasmonic acid analog, activates the jasmonate signaling pathway. The core of this pathway involves the interaction of three key protein families: the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the MYC transcription factors. In the absence of jasmonates, JAZ proteins bind to and inhibit the activity of MYC transcription factors, preventing the expression of jasmonate-responsive genes. Upon perception of jasmonates (or their analogs like PDJ), COI1 forms a co-receptor complex with JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This degradation releases the MYC transcription factors, allowing them to activate the expression of downstream genes involved in various physiological responses, including anthocyanin biosynthesis and stress responses.

References

Prohydrojasmon Racemate Solutions: Application Notes and Protocols for Plant Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and application of Prohydrojasmon (PDJ) racemate solutions for plant treatment. Prohydrojasmon, a synthetic analog of the naturally occurring plant hormone jasmonic acid, is a valuable tool for research in plant physiology, stress response, and crop improvement.[1][2] It is recognized for its role in promoting fruit ripening and coloration, enhancing plant defense mechanisms against pests and diseases, and improving tolerance to abiotic stressors.[3][4][5]

Physicochemical Properties

Prohydrojasmon is described as a colorless to pale yellow oily liquid.[3] It is insoluble in water but soluble in organic solvents.[3] For practical application in aqueous solutions for plant treatment, it is often formulated as a soluble concentrate (SL) or soluble powder (SP).[3]

| Property | Value | Source |

| Water Solubility | 60.2 mg/L at 25°C | [1][2] |

| Appearance | Colorless to pale yellow oily liquid | [3] |

| Solubility | Insoluble in water, soluble in organic solvents | [3] |

Stock Solution Preparation

Due to its low water solubility, a stock solution in an organic solvent is recommended for laboratory-scale experiments.

Protocol for 100 mM PDJ Stock Solution in DMSO:

-

Materials:

-

Prohydrojasmon (PDJ) racemate (MW: 254.37 g/mol )

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes or glass vials

-

Pipettes

-

-

Procedure:

-

Weigh out 25.44 mg of PDJ racemate.

-

Dissolve the PDJ in 1 mL of anhydrous DMSO to achieve a 100 mM stock solution.

-

Vortex thoroughly until the PDJ is completely dissolved.

-

Store the stock solution at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).[6] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[6]

-

Working Solution Preparation and Application Protocols

The final concentration of PDJ in the working solution will vary depending on the plant species, application method, and desired physiological response. The following tables summarize recommended application rates from various sources.

Foliar Spray Application

Foliar spraying is a common method for applying PDJ to induce systemic responses in plants.

| Crop | Target Effect | Recommended Concentration/Dilution | Application Timing |

| Apples | Fruit Color Enhancement | 120 ppm (for easy-to-color varieties) or 240 ppm (for difficult varieties) | One application 35 days before harvest, or two applications at 35 and 21 days before harvest for difficult varieties.[7] |

| Grapes | Fruit Color Enhancement & Ripening | 50 ppm | Three applications at 20 and 30 days after flowering, and 20 days before harvest.[7] |

| Citrus | Prevent Puffiness | 25 ppm | One application 45 days before harvest.[7] |

| Japanese Radish | Pest Control | 100-fold dilution of a 5% commercial formulation | Weekly spray applications.[8] |

| General Fruit Coloring | Fruit Color Enhancement | Dilution ratio of 1:200–1:1500 | Apply at the initial coloring stage (10% coloration) and repeat after 7–14 days.[3] |

| General Stress Resistance | Improve Stress Resistance | Dilution ratio of 1:1500–1:5000 | Spray evenly on the entire plant.[3] |

Protocol for Foliar Spray Application:

-

Materials:

-

PDJ stock solution

-

Distilled water

-

Surfactant (e.g., Tween 20)

-

Spray bottle

-

-

Procedure:

-

Calculate the required volume of PDJ stock solution to achieve the desired final concentration in the desired volume of water.

-

Add a non-ionic surfactant (e.g., Tween 20 at a final concentration of 0.01-0.05% v/v) to the water to improve leaf surface coverage.

-

Add the calculated volume of PDJ stock solution to the water-surfactant mixture and mix thoroughly.

-

Spray the solution evenly onto the plant foliage until runoff.

-

Applications are often recommended before 8 am or after 5 pm for better efficacy.[4]

-

Avoid application during periods of drought, high temperature, or when the plant is under disease stress.[7]

-

Drip Irrigation

Drip irrigation allows for the application of PDJ to the root zone.

| Target Effect | Recommended Application Rate |

| Fruit Coloring | 80–300 grams per acre |

| Stress Resistance | 30–100 grams per acre |

Protocol for Drip Irrigation Application:

-

Materials:

-

PDJ formulation suitable for irrigation

-

Drip irrigation system

-

-